![molecular formula C9H13NO B6204627 2-[1-(methylamino)ethyl]phenol CAS No. 60399-05-5](/img/no-structure.png)
2-[1-(methylamino)ethyl]phenol
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Overview
Description
“2-[1-(methylamino)ethyl]phenol” is a compound that has a role as a mouse metabolite . It has a molecular formula of C9H13NO .
Synthesis Analysis
The synthesis of a similar compound, synephrine (4-[1-hydroxy-2-(methylamino)ethyl]phenol), has been discussed in literature . The suggested route includes acetylation of the amine with acetyl chloride in pyridine, hydrogenation of the benzylic alcohol over Pd/C in the presence of acid or TFA/triethylsilane, formation of the triflate of the phenol, and catalytic transfer hydrogenation of the triflate .Molecular Structure Analysis
The molecular structure of “2-[1-(methylamino)ethyl]phenol” can be represented by the InChI code: 1S/C9H13NO.ClH/c1-7(10-2)8-5-3-4-6-9(8)11;/h3-7,10-11H,1-2H3;1H . The compound has a molecular weight of 187.67 .Scientific Research Applications
Pharmaceuticals and Medicine
- Decongestant : 2-[1-(methylamino)ethyl]phenol is used as a local decongestant. It stimulates alpha receptors in specific areas of the body, providing relief from nasal congestion, runny nose, and other cold or allergy symptoms .
- Ophthalmic Applications : In the form of phenylephrine hydrochloride, it is used for non-specific and allergic conjunctivitis, sinusitis, and nasopharyngitis. Additionally, it acts as a mydriatic (dilates the pupil) during eye examinations .
Metal Complexes and Coordination Chemistry
- Ternary Complex Formation : Researchers have investigated mixed-ligand complexes involving 2-[1-(methylamino)ethyl]phenol and biologically important carboxylic acids (e.g., adipic, succinic, malic, tartaric, oxalic, phthalic, and salicylic acid). These complexes, formed with metal ions (Cu, Co, Ni, Zn), play a role in biological processes, pharmaceuticals, and separations techniques. The stability constants of these complexes were determined, and their formation was found to occur stepwise. Electrostatic interactions, charge neutralization, chelate effects, stacking interactions, and hydrogen bonding contribute to their stability .
Haemodynamic Monitoring and Vasopressors
- Bioavailability Enhancement : Phenylephrine, derived from 2-[1-(methylamino)ethyl]phenol, has been studied for its bioavailability when co-administered with acetaminophen. Researchers explored this combination using continuous non-invasive haemodynamic monitoring. The results provide insights into optimizing drug delivery .
Lanthanide Complexation
- Lanthanide Ions Interaction : The complexation of lanthanide ions (Y, La, Ce, Pr, Nd, Sm, Gd, Tb, Dy) with 2-[1-(methylamino)ethyl]phenol hydrochloride was studied. This investigation sheds light on the behavior of lanthanide complexes in aqueous solutions at different temperatures and ionic strengths .
Mechanism of Action
Target of Action
The primary targets of 2-[1-(methylamino)ethyl]phenol are the α1-adrenergic receptors . These receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, as well as various adrenergic drugs .
Mode of Action
2-[1-(methylamino)ethyl]phenol, structurally similar to adrenaline, exhibits agonistic activity on the α1-adrenergic receptors . This means it binds to these receptors and activates them, leading to a physiological response .
Biochemical Pathways
Upon activation of the α1-adrenergic receptors, a cascade of biochemical reactions is triggered. This includes the activation of phospholipase C, which then catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules play key roles in the mobilization of intracellular calcium ions and activation of protein kinase C, respectively .
Pharmacokinetics
Given its structural similarity to other adrenergic drugs, it may share similar pharmacokinetic properties .
Result of Action
The activation of α1-adrenergic receptors by 2-[1-(methylamino)ethyl]phenol leads to various physiological effects. For instance, it can cause vasoconstriction, or the narrowing of blood vessels, which increases blood pressure . It also has a decongestant action on the mucosae and mydriatic action, leading to dilation of the pupils .
Future Directions
The proto-alkaloid synephrine, which has a similar structure to “2-[1-(methylamino)ethyl]phenol”, has been found to enhance the rate of fat oxidation during incremental and continuous exercise . This suggests potential future directions for research into the effects of “2-[1-(methylamino)ethyl]phenol” and similar compounds on fat oxidation and exercise performance .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-(methylamino)ethyl]phenol involves the reaction of 2-nitrophenol with methylamine followed by reduction of the resulting nitro compound to the amine.", "Starting Materials": [ "2-nitrophenol", "methylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrophenol in methanol and add methylamine dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the precipitated product.", "Step 4: Dissolve the product in water and add sodium borohydride with stirring.", "Step 5: Heat the reaction mixture at reflux for several hours.", "Step 6: Cool the reaction mixture and filter the precipitated product.", "Step 7: Recrystallize the product from methanol to obtain pure 2-[1-(methylamino)ethyl]phenol." ] } | |
CAS RN |
60399-05-5 |
Product Name |
2-[1-(methylamino)ethyl]phenol |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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